molecular formula C17H20ClN3O3 B053510 Azasetrón CAS No. 123039-99-6

Azasetrón

Número de catálogo B053510
Número CAS: 123039-99-6
Peso molecular: 349.8 g/mol
Clave InChI: WUKZPHOXUVCQOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Azasetron is a compound explored for its potential in various fields, notably for its chemical synthesis and properties. It falls within the broader category of azo compounds and azines, which have been subject to extensive research due to their wide range of applications and significance in pharmaceuticals and other biological fields.

Synthesis Analysis

The synthesis of Azasetron and related compounds involves complex chemical processes, including the synthesis of heterocycles using precursors like tetronic acid through multicomponent reactions (MCRs)​​. Azo compounds, including azasetron, can be synthesized using classical methods such as diazotization/azo coupling, highlighting the versatile methods available for generating effective azo derivatives​​.

Molecular Structure Analysis

The molecular structure of Azasetron is analyzed through techniques like X-ray crystallography and homology modeling, which provide insights into its three-dimensional conformation and the importance of various amino acid substitutions observed among azo and azine compounds. These structural analyses are crucial for understanding the compound's functional diversity and potential interactions with biological targets​​.

Chemical Reactions and Properties

Azasetron's chemical properties are defined by its participation in reactions characteristic of azo and azine compounds. These reactions include the transformation of azolylthioacetic acids, showcasing a broad spectrum of biological effects such as antioxidant and antimicrobial activities, which denote the compound's reactivity and functional versatility​​.

Physical Properties Analysis

The physical properties of Azasetron, such as solubility, melting point, and stability, are determined by its molecular structure and the presence of functional groups. These properties are essential for its application in various fields, influencing its behavior in biological systems and its interaction with other compounds.

Chemical Properties Analysis

Azasetron's chemical properties, including its reactivity with other substances, pharmacophore features, and the potential for forming derivatives, are crucial for its application in medicinal chemistry. The compound's ability to undergo transformations, such as phosphorylation or coupling reactions, expands its utility and effectiveness in various chemical and biological contexts​​.

Aplicaciones Científicas De Investigación

Sistema de Administración Transdérmica de Fármacos

Azasetrón se ha utilizado en la formulación de un sistema de administración transdérmica de fármacos . Este sistema se desarrolló para proporcionar liberación sostenida de this compound para el tratamiento de las náuseas y los vómitos inducidos por quimioterapia tardíos . El sistema utiliza un parche de fármaco en adhesivo que contiene this compound, el cual mostró resultados prometedores tanto en estudios in vitro como in vivo .

Tratamiento de Náuseas y Vómitos Inducidos por Quimioterapia (NVIQ)

This compound se usa comúnmente en el tratamiento de náuseas y vómitos inducidos por quimioterapia (NVIQ) . Es particularmente efectivo en el manejo de estos síntomas, que se encuentran entre los efectos secundarios más graves de la quimioterapia .

Estudios Farmacocinéticos

This compound se ha utilizado en estudios farmacocinéticos para comprender su absorción y distribución en el cuerpo . Estos estudios son cruciales para determinar la dosis y la frecuencia de administración del fármaco .

Estudios de Estabilidad

Se han realizado investigaciones para comprender la estabilidad de this compound en diversas condiciones . Estos estudios son importantes para garantizar la eficacia del fármaco durante el almacenamiento y la administración .

Investigación de Moléculas Pequeñas Bioactivas

This compound está clasificado como una molécula pequeña bioactiva, y se utiliza en la investigación del análisis de proteínas <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534

Safety and Hazards

When handling Azasetron, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Análisis Bioquímico

Biochemical Properties

Azasetron interacts with the serotonin 5-HT3 receptors, which are ligand-gated ion channels found in the central and peripheral nervous systems. By binding to these receptors, Azasetron inhibits the action of serotonin, a neurotransmitter involved in the emetic response. This interaction prevents the initiation of the vomiting reflex, making Azasetron effective in controlling chemotherapy-induced nausea and vomiting .

Cellular Effects

Azasetron exerts significant effects on various cell types, particularly those involved in the gastrointestinal tract and the central nervous system. By blocking serotonin 5-HT3 receptors on vagal nerve terminals and in the chemoreceptor trigger zone, Azasetron reduces the release of neurotransmitters that trigger the vomiting reflex. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in nausea and vomiting symptoms .

Molecular Mechanism

At the molecular level, Azasetron binds to the serotonin 5-HT3 receptors with high affinity, preventing serotonin from activating these receptors. This binding inhibits the subsequent ion channel opening and the influx of cations, which are necessary for the propagation of the emetic signal. Additionally, Azasetron’s interaction with these receptors can modulate the release of other neurotransmitters, further contributing to its antiemetic effects .

Dosage Effects in Animal Models

The effects of Azasetron vary with different dosages in animal models. At therapeutic doses, Azasetron effectively reduces emesis without significant adverse effects. At higher doses, it can cause toxic effects, including alterations in cardiovascular function and potential neurotoxicity. These threshold effects highlight the importance of dose optimization to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

Azasetron is metabolized primarily in the liver through cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of inactive metabolites. These metabolites are then excreted via the kidneys. The interaction of Azasetron with these metabolic enzymes can influence its pharmacokinetics and overall efficacy .

Transport and Distribution

Within cells and tissues, Azasetron is transported and distributed through passive diffusion and active transport mechanisms. It can cross the blood-brain barrier, allowing it to exert effects on central nervous system receptors. Binding proteins and transporters, such as P-glycoprotein, play a role in its cellular localization and accumulation, affecting its therapeutic action .

Subcellular Localization

Azasetron’s subcellular localization is primarily within the plasma membrane, where it interacts with serotonin 5-HT3 receptors. Post-translational modifications, such as phosphorylation, can influence its receptor binding affinity and activity. These modifications may also direct Azasetron to specific cellular compartments, enhancing its antiemetic efficacy .

Propiedades

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKZPHOXUVCQOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045651
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123040-69-7
Record name Azasetron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123040-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azasetron [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azasetron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Azasetron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZASETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77HC7URR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azasetron
Reactant of Route 2
Reactant of Route 2
Azasetron
Reactant of Route 3
Azasetron
Reactant of Route 4
Reactant of Route 4
Azasetron
Reactant of Route 5
Reactant of Route 5
Azasetron
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Azasetron

Q & A

Q1: What is the primary mechanism of action of Azasetron?

A1: Azasetron exerts its antiemetic effects by acting as a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, ] This means it binds to the receptor and blocks the action of serotonin, a neurotransmitter involved in the vomiting reflex.

Q2: Where are 5-HT3 receptors located that are relevant to Azasetron's antiemetic effect?

A2: 5-HT3 receptors involved in emesis are found in several locations, including the peripheral nervous system within the gastrointestinal tract and the central nervous system, specifically in the chemoreceptor trigger zone and the vomiting center in the brainstem. []

Q3: How does the blockade of 5-HT3 receptors by Azasetron translate into reduced nausea and vomiting?

A3: By binding to and blocking 5-HT3 receptors, Azasetron prevents serotonin from binding to these receptors. This inhibition disrupts the transmission of nerve impulses that would normally trigger the vomiting reflex in response to chemotherapy or other emetogenic stimuli. []

Q4: What is the molecular formula and weight of Azasetron Hydrochloride?

A4: The molecular formula of Azasetron Hydrochloride is C19H20ClN3O3 • HCl, and its molecular weight is 406.30 g/mol.

Q5: Is there any spectroscopic data available for Azasetron Hydrochloride?

A5: Yes, researchers have employed High-Performance Liquid Chromatography (HPLC) methods with ultraviolet (UV) detection for the quantification of Azasetron Hydrochloride and its related substances. A study utilized a Luna C18 column with a mobile phase of methanol and phosphoric buffer solution, detecting Azasetron Hydrochloride at a wavelength of 330 nm. []

Q6: Does Azasetron Hydrochloride have any known catalytic properties?

A6: Azasetron Hydrochloride is primarily recognized for its pharmacological activity as a 5-HT3 receptor antagonist and is not reported to possess catalytic properties.

Q7: Have any computational chemistry studies been conducted on Azasetron Hydrochloride?

A7: While specific computational studies might exist, the provided research abstracts do not delve into the computational modeling aspects of Azasetron Hydrochloride.

Q8: What formulations of Azasetron Hydrochloride are available or being investigated?

A10: Azasetron Hydrochloride is available as a solution for injection and is also being investigated for transdermal delivery using drug-in-adhesive patches. [, ] Researchers found that the optimal transdermal patch formulation contained DURO-TAK 87-9301 as the adhesive, 5% isopropyl myristate as the permeation enhancer, and 5% Azasetron Hydrochloride. []

Q9: What is the absorption profile of Azasetron Hydrochloride?

A11: Azasetron Hydrochloride exhibits nonlinear absorption characteristics due to the involvement of specialized transporters in both the absorptive and secretory directions in the intestines. [] Oral administration in rats demonstrated that absorption mainly occurs in the small intestine, with over 91% absorption estimated from radioactivity excretion in urine and bile. []

Q10: How is Azasetron Hydrochloride metabolized?

A12: Metabolism of Azasetron Hydrochloride primarily occurs in the liver. [, ] In rats, N-oxidation of the azabicyclooctane ring is a key metabolic pathway, primarily facilitated by flavin-containing monooxygenases (FMO). Other metabolic reactions include N-demethylation and hydroxylation, which are catalyzed by cytochrome P450 enzymes. []

Q11: How is Azasetron Hydrochloride excreted?

A13: Excretion of Azasetron Hydrochloride and its metabolites occur through both urinary and biliary routes. In rats, approximately 60-70% of intravenously or orally administered Azasetron Hydrochloride is excreted unchanged in the urine. [] Biliary excretion contributes to a lesser extent. []

Q12: Does Azasetron Hydrochloride exhibit any dose-dependent pharmacokinetic behavior?

A14: Yes, Azasetron Hydrochloride displays nonlinear pharmacokinetic behavior. Studies in rats show that the area under the plasma concentration-time curve increases greater than dose proportionally. [] This nonlinearity is thought to be due to the saturation of metabolic capacity in the liver at higher doses. []

Q13: How does rectal administration of Azasetron Hydrochloride compare to oral administration?

A17: Rectal administration of Azasetron Hydrochloride, delivered as a suppository, results in faster and greater absorption compared to oral administration. In rabbits, the absolute bioavailability of rectal Azasetron Hydrochloride was significantly higher (52.9%) than that of the oral route (21.6%). []

Q14: What types of in vivo studies have been conducted to assess the efficacy of Azasetron Hydrochloride?

A18: Numerous in vivo studies have been conducted, mainly involving animal models (e.g., rats, rabbits) to characterize the pharmacokinetic properties of Azasetron Hydrochloride and evaluate its antiemetic effects. [, , , , , ]

Q15: Have any clinical trials been conducted on Azasetron Hydrochloride?

A19: Yes, several clinical trials have investigated the safety and efficacy of Azasetron Hydrochloride in preventing chemotherapy-induced nausea and vomiting (CINV). [, , , , , , , , , , , , , , , , ]

Q16: What is the clinical efficacy of Azasetron Hydrochloride in preventing CINV?

A20: Clinical trials have demonstrated that Azasetron Hydrochloride is effective in preventing both acute and delayed CINV, particularly in patients receiving highly emetogenic chemotherapy, including cisplatin-based regimens. [, , , , , , ]

Q17: How does the efficacy of Azasetron Hydrochloride compare to other antiemetic drugs?

A21: Studies have compared the efficacy of Azasetron Hydrochloride to other antiemetic drugs, such as ondansetron and granisetron. While generally comparable in efficacy, some studies suggest potential advantages of Azasetron Hydrochloride in specific situations, such as a longer duration of action or a lower incidence of certain side effects. [, , , , , , ]

Q18: Has Azasetron Hydrochloride demonstrated efficacy in preventing postoperative nausea and vomiting (PONV)?

A22: Yes, clinical observations suggest that Azasetron Hydrochloride effectively reduces the incidence of PONV, particularly when administered before the end of surgery. [, , , ] Studies have also explored different timings and dosages for optimal PONV prevention. [, , , ]

Q19: What is the safety profile of Azasetron Hydrochloride?

A25: Clinical trials indicate that Azasetron Hydrochloride is generally well-tolerated. [, , , ]

Q20: Are there any ongoing efforts to improve the delivery of Azasetron Hydrochloride to specific targets?

A26: Research on transdermal patches for Azasetron Hydrochloride delivery represents an effort to explore alternative administration routes and potentially improve patient compliance by providing a more convenient and non-invasive delivery method. []

Q21: What analytical techniques are commonly used to quantify Azasetron Hydrochloride in biological samples?

A27: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), are frequently employed for the sensitive and selective quantification of Azasetron Hydrochloride in biological matrices like plasma. [, , ]

Q22: Has capillary electrophoresis been explored for the analysis of Azasetron Hydrochloride?

A28: Yes, capillary electrophoresis coupled with electrochemical luminescence detection has shown promise as a sensitive and convenient method for determining Azasetron Hydrochloride in pharmaceutical formulations. []

Q23: What is known about the dissolution and solubility properties of Azasetron Hydrochloride?

A29: While the provided research abstracts do not provide specific details on the dissolution rate or solubility of Azasetron Hydrochloride, its formulation as an injection and investigation in transdermal patches suggest adequate solubility in aqueous and potentially other pharmaceutical solvents. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.